Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
Description
Contextual Significance within Phenolic Compound Chemistry
Phenolic compounds are a diverse group of secondary metabolites found throughout the plant kingdom, exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The addition of a lipophilic prenyl chain to a phenolic scaffold can enhance these properties by increasing the compound's affinity for cell membranes and its interaction with biological targets. nih.gov
The specific compound , Phenol (B47542), 3-methoxy-2-(3-methyl-2-butenyl)- , possesses two key substituents on the phenol ring: a methoxy (B1213986) group at the 3-position and a 3-methyl-2-butenyl (B1208987) (prenyl) group at the 2-position. This substitution pattern is of particular interest in medicinal chemistry. The methoxy group can modulate the electronic properties of the phenolic ring and influence its metabolic stability. The ortho-prenyl group is a well-known pharmacophore found in numerous natural products with potent biological activities. nih.gov For instance, other ortho-prenylated phenols have demonstrated anti-fungal, anti-tumor, and anti-HIV activity. nih.gov
Historical Perspective on Related Prenylated Phenols
The scientific journey into prenylated phenols began with the isolation and characterization of naturally occurring examples. These compounds were often found to be the active principles in traditional medicinal plants. The recognition of the prenyl group's contribution to biological activity spurred significant interest in the laboratory synthesis of these molecules. nih.gov
Early synthetic efforts were often hampered by challenges in controlling the regioselectivity of the prenylation reaction. The direct alkylation of phenols often leads to a mixture of O-alkylated and C-alkylated products, with the latter further diversifying into ortho and para isomers. nih.gov Over the years, a variety of synthetic strategies have been developed to achieve selective ortho-prenylation of phenols. These methods include:
Phenoxide ortho-C-Alkylation: This method utilizes the reaction of a phenoxide with a prenyl halide. While straightforward, it can suffer from competing side reactions, leading to moderate yields. nih.gov
Claisen Rearrangement: A reliable method that involves the thermal rearrangement of an O-prenylated phenol (a prenyl aryl ether) to the corresponding ortho-prenylated phenol. nih.gov
Friedel-Crafts-like Prenylations: This approach uses a Lewis acid to catalyze the reaction between a phenol and a prenylating agent. However, it often requires highly activated phenols and can lack regiocontrol. nih.gov
ortho-Quinone Methide Strategy: A more recent and versatile method that offers greater generality and flexibility in preparing ortho-prenylated phenols. nih.gov
Research Rationale and Current Gaps Pertaining to Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
The rationale for investigating a compound like Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- stems from the established biological importance of its structural components. The guaiacol (B22219) scaffold is a known myeloperoxidase (MPO) inhibitor, an enzyme implicated in cardiovascular diseases. nih.govresearchgate.net The ortho-prenyl group is a recognized "bioactivity-booster" for phenolic compounds. nih.gov Therefore, the combination of these two features in a single molecule presents a compelling case for its potential as a novel therapeutic agent.
Despite this, a significant research gap exists specifically for Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- . A thorough review of the scientific literature reveals a lack of studies detailing its synthesis, characterization, or biological activity. This absence of information highlights an opportunity for future research to explore this uncharted chemical space.
Future investigations should focus on:
Development of a regioselective synthesis: A robust synthetic route to obtain Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- in high purity and yield is the first critical step.
Comprehensive spectroscopic characterization: Detailed analysis using techniques such as NMR, IR, and mass spectrometry is necessary to confirm its structure.
Evaluation of biological activity: A battery of in vitro assays should be conducted to screen for potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, building upon the known activities of related compounds. josai.ac.jpnih.gov
The exploration of this specific molecule could lead to the discovery of new lead compounds for drug development and provide a deeper understanding of the structure-activity relationships within the broader class of prenylated phenols.
Data on Related Ortho-Prenylated Phenols
Due to the absence of specific data for Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- , the following tables present representative data for analogous ortho-prenylated phenolic compounds to provide a contextual understanding of their properties.
Table 1: Biological Activities of Representative 2-Methoxyphenols
| Compound | Biological Activity | Reference |
|---|---|---|
| Eugenol (B1671780) | Antioxidant, Anti-inflammatory | researchgate.net |
| Isoeugenol | Antioxidant | researchgate.net |
| Dehydrodiisoeugenol (B190919) | Potent COX-2 Inhibitor | josai.ac.jpnih.gov |
| Curcumin (B1669340) | Antioxidant, Anti-inflammatory, COX-2 Inhibitor | josai.ac.jpnih.govresearchgate.net |
This table is interactive. You can sort and filter the data.
Table 2: Synthetic Methods for Ortho-Prenylation of Phenols
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Phenoxide ortho-C-Alkylation | Reaction of a phenoxide with prenyl bromide. | Mild basic conditions. | Moderate yields due to side reactions. | nih.gov |
| Claisen Rearrangement | Thermal rearrangement of a prenyl aryl ether. | Mild and tolerates various functional groups. | Requires multi-step preparation of the ether. | nih.gov |
| Friedel-Crafts-like Prenylation | Lewis acid-catalyzed reaction. | Direct alkylation. | Often lacks regiocontrol and requires activated phenols. | nih.gov |
| ortho-Quinone Methide Strategy | Involves the formation of a reactive intermediate. | High generality and flexibility. | Can require specific precursors. | nih.gov |
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-8-10-11(13)5-4-6-12(10)14-3/h4-7,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMGTNYXJLNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC=C1OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473094 | |
| Record name | Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25801-53-0 | |
| Record name | Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of Phenol, 3 Methoxy 2 3 Methyl 2 Butenyl and Structural Analogues
Identification from Botanical and Microbial Sources
The quest for novel bioactive molecules has led researchers to explore a vast range of organisms. Endophytic fungi and numerous plant families have been identified as rich sources of prenylated phenolic compounds, including structural analogues of Phenol (B47542), 3-methoxy-2-(3-methyl-2-butenyl)-.
Isolation from Endophytic Fungi (e.g., Aspergillus terreus strains)
Endophytic fungi, which reside within the tissues of living plants, are prolific producers of unique secondary metabolites. The genus Aspergillus, particularly Aspergillus terreus, is a well-documented source of structurally diverse natural products, including various prenylated phenol derivatives. nih.gov While the exact titular compound has not been explicitly reported, numerous close structural analogues have been isolated and characterized from different A. terreus strains, highlighting the genus's biosynthetic capacity for producing such molecules.
For instance, a study on Aspergillus terreus EN-539, an endophyte from the marine red alga Laurencia okamurai, led to the isolation of several prenylated phenol derivatives. Similarly, HPLC/ESI-MS analysis of an ethyl acetate (B1210297) extract from a soil-derived A. terreus strain tentatively identified a "prenylated phenol derivative" among forty-four other metabolites. nih.gov Another investigation of an A. terreus strain from desert soil identified butyrolactone derivatives that feature a 3-hydroxy-4-(3-methyl-but-2-enyl)-phenyl moiety. These findings underscore the role of A. terreus as a key microbial source for this class of compounds.
Table 1: Examples of Prenylated Phenol Analogues from Aspergillus terreus
| Compound Name | Fungal Strain | Source of Strain |
|---|---|---|
| Terreprenphenols A–C | Aspergillus terreus EN-539 | Marine Red Alga (Laurencia okamurai) |
| 4-hydroxy-3-prenybenzoic acid | Aspergillus terreus EN-539 | Marine Red Alga (Laurencia okamurai) |
| 4-hydroxy-3-(3-methyl-but-2-enyl)-benzaldehyde | Aspergillus terreus EN-539 | Marine Red Alga (Laurencia okamurai) |
| 3-[3-hydroxy-4-(3-methyl-but-2-enyl)-phenyl]-5-(4-hydroxybenzyl)-4-methyl-dihydrofuran-2(3H)-one | Aspergillus terreus Thom | Desert Soil |
Presence within Diverse Plant Genera (e.g., Garcinia, Morus, Terminalia, Populus, Cajanus)
Prenylated phenolics are widespread secondary metabolites in the plant kingdom, contributing to defense mechanisms and physiological processes. Various structural analogues have been identified in the genera Garcinia, Morus, Terminalia, Populus, and Cajanus.
Garcinia : Species of this genus are well-known for producing a rich variety of phenolic compounds, including prenylated xanthones, flavonoids, and benzophenones. researchgate.netnih.govmdpi.com For example, the twig bark of Garcinia xanthochymus yielded 6-prenylapigenin, a prenylated flavonoid. researchgate.net Fruits of Garcinia bracteata have been found to contain numerous prenylated xanthones. nih.gov
Morus : The Moraceae family, particularly the genus Morus (mulberry), is a prolific source of prenylated flavonoids and other phenolic compounds. nih.govmdpi.comnih.gov These compounds are often characterized by the attachment of one or more prenyl groups to the flavonoid skeleton, enhancing their lipophilicity and biological interactions. nih.gov
Terminalia : The fruits of Terminalia chebula are rich in phenolic compounds, primarily gallic acid and ellagic acid. nih.gov While this genus is a significant source of phenolics, the literature focuses more on hydrolyzable tannins and simple phenolic acids rather than extensively prenylated structures.
Populus : Poplar buds (Populus spp.) are a known source of a complex mixture of phenolic compounds, including phenolic acids and flavonoids. nih.govuran.uanih.govresearchgate.net Notably, analysis of buds from Populus × canadensis 'Marilandica' identified 3-methyl-2-butenyl (B1208987) (E)-caffeate, a direct analogue where a prenyl group is esterified to caffeic acid, a core phenolic structure.
Cajanus : From Cajanus volubilis, a range of new geranylated and prenylated flavonoids have been isolated. These include prenylated flavones and isoflavanones, demonstrating the genus's capacity to synthesize these complex molecules. nih.gov
Table 2: Examples of Prenylated Phenol Analogues from Various Plant Genera
| Compound Type/Name | Plant Genus | Plant Part |
|---|---|---|
| Prenylated Xanthones | Garcinia | Twig Bark, Fruits researchgate.netnih.gov |
| 6-prenylapigenin | Garcinia | Twig Bark researchgate.net |
| Prenylated Flavonoids (e.g., Kuwanons) | Morus | Root Bark, Leaves nih.govnih.gov |
| 3-methyl-2-butenyl (E)-caffeate | Populus | Buds |
| Prenylated Flavones & Isoflavanones | Cajanus | Not specified nih.gov |
Advanced Extraction and Purification Methodologies
The isolation of Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- and its analogues from complex natural matrices requires a multi-step approach involving sophisticated extraction and purification techniques. The choice of method depends on the source material and the chemical properties of the target compound.
The process typically begins with sample preparation, which may involve drying and grinding or milling the plant or fungal material to increase the surface area for extraction. acs.org The initial extraction is often a solid-liquid extraction using various organic solvents such as ethanol, methanol (B129727), or acetone (B3395972), sometimes in combination with water, to create a crude extract. acs.org
This crude extract is a complex mixture of compounds, necessitating further purification. Fractionation is commonly achieved through liquid-liquid extraction. For more refined separation and purification, various chromatographic techniques are employed. Column chromatography is a fundamental step for initial separation. High-performance liquid chromatography (HPLC), particularly in its preparative or semi-preparative modes, is used for precise separation to obtain pure compounds. nih.gov An advanced and efficient technique for purifying prenylated phenolics is high-speed counter-current chromatography (HSCCC), which has been successfully used to isolate compounds like amorfrutins from plant extracts in a single step with high purity.
Elucidation of Proposed Biosynthetic Routes to Prenylated Phenols
The biosynthesis of prenylated phenols is a fascinating intersection of primary and secondary metabolic pathways. The core phenolic structure is typically derived from the shikimate or polyketide pathway, while the characteristic prenyl side chain originates from the isoprenoid pathway.
Enzymatic Mechanisms of Prenyl Transferases
The key enzymatic step in the formation of prenylated phenols is the attachment of a prenyl group to the aromatic ring, a reaction catalyzed by a class of enzymes known as prenyltransferases (PTases). These enzymes facilitate the transfer of a prenyl moiety, typically from a donor molecule like dimethylallyl diphosphate (B83284) (DMAPP), to an aromatic acceptor.
In fungi, two important families of soluble aromatic PTases are the ABBA-type and the dimethylallyl tryptophan synthase (DMATS)-type. These enzymes are generally metal-independent and are responsible for the diversification of many secondary metabolites. They often exhibit broad substrate flexibility, allowing them to act on a variety of phenolic and indole-based substrates, catalyzing the formation of C-C, C-O, or C-N bonds. This prenylation can occur at various positions on the aromatic nucleus.
In plants, prenyltransferases are also key to the diversification of flavonoids and other phenolics. Many of these enzymes are membrane-bound, which historically made them difficult to study. However, recent research has successfully identified genes for flavonoid prenyltransferases, such as from Sophora flavescens, paving the way for a deeper understanding of their mechanism and potential use in metabolic engineering.
Isoprenoid Precursor Incorporation Studies
The "3-methyl-2-butenyl" group of the titular compound is an isoprenoid unit. Isoprenoids are a vast class of molecules built from five-carbon building blocks. Incorporation studies have confirmed that the direct precursor for the prenylation of aromatic compounds is dimethylallyl diphosphate (DMAPP).
DMAPP itself is synthesized via one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which is predominant in fungi, animals, and the cytoplasm of plants, or the methylerythritol phosphate (B84403) (MEP) pathway, found in bacteria and plant plastids. In both pathways, simple sugars are converted through a series of enzymatic steps into the isomeric C5 units, isopentenyl diphosphate (IPP) and its isomer DMAPP. A prenyltransferase then catalyzes the electrophilic aromatic substitution reaction, attaching the DMAPP-derived prenyl group to the electron-rich phenolic ring to form the final prenylated phenol.
Synthetic Strategies and Derivatization of Phenol, 3 Methoxy 2 3 Methyl 2 Butenyl
Total Synthesis Approaches to the Core Structure
The construction of the Phenol (B47542), 3-methoxy-2-(3-methyl-2-butenyl)- scaffold can be achieved through several distinct synthetic routes, including classical alkylation reactions, direct alkenylation with isoprene (B109036) derivatives, and modern transition-metal-catalyzed methods.
Alkylation Reactions of Methoxyphenol Precursors
A fundamental approach to forming the target compound involves the direct alkylation of a suitable methoxyphenol precursor. Friedel-Crafts alkylation and related C-alkylation reactions are established methods for creating carbon-carbon bonds on aromatic rings. nih.govedubirdie.com
One strategy is the direct C-alkylation of the phenoxide derived from 3-methoxyphenol. nih.gov In this method, the phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile. Reaction of the phenoxide with an electrophilic prenyl source, such as prenyl bromide, can lead to the desired ortho-prenylated product. However, this reaction often faces challenges with regioselectivity and can produce a mixture of products. nih.gov Competing reactions include O-alkylation to form the prenyl ether, para-alkylation, and bis-prenylation, which can result in moderate yields of the desired ortho-isomer (typically 30-50%). nih.gov Subsequent thermal or Lewis acid-catalyzed Claisen rearrangement of the O-prenylated ether intermediate is another pathway to achieve C-prenylation, specifically at the ortho position. nih.govacs.orgwikipedia.org
Alternatively, Friedel-Crafts-type reactions can be employed, using a prenylating agent like prenyl alcohol in the presence of a Brønsted or Lewis acid catalyst. nih.govnih.gov The success of this method often requires electron-rich phenolic substrates to promote electrophilic aromatic substitution. nih.gov However, controlling regioselectivity remains a significant challenge, as the reaction can yield a mixture of ortho- and para-isomers, as well as cyclized chroman byproducts. nih.gov
| Alkylation Strategy | Precursors | Reagents | Key Features & Challenges |
| Phenoxide C-Alkylation | 3-Methoxyphenol, Prenyl Bromide | Base (e.g., Sodium metal) | Direct but can have moderate yields (30-50%); competing O-alkylation, para-alkylation, and bis-prenylation. nih.gov |
| Friedel-Crafts Alkylation | 3-Methoxyphenol, Prenyl Alcohol | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid | Requires electron-rich phenol; moderate regiocontrol; risk of forming chroman byproducts. nih.govnih.gov |
| Claisen Rearrangement | 3-Methoxyphenyl prenyl ether | Heat or Lewis Acid | High ortho-selectivity; requires prior synthesis of the ether precursor. nih.govwikipedia.org |
Ortho-Alkenylation of Phenolic Substrates with Isoprene Derivatives
Direct alkenylation of phenolic substrates with isoprene offers a more atom-economical route to ortho-prenylated phenols. Zeolite-catalyzed reactions have shown particular promise for achieving high selectivity. The reaction of various phenols with isoprene in the presence of the acid faujasite zeolite HSZ-360 can selectively produce either chromans or o-isopentenylphenols (ortho-prenylphenols). researchgate.net By adjusting the reaction conditions, the synthesis can be directed toward the desired uncyclized product. For instance, carrying out the model reaction between p-methoxyphenol and isoprene at 80°C favored the formation of the o-isopentenylphenol with 80% selectivity. researchgate.net This method provides a convenient, one-pot process using a solid acid catalyst. researchgate.net
Other catalytic systems have also been explored. The reaction of phenol with isoprene in the presence of potassium phenate can produce a mixture of products, demonstrating the feasibility but also the challenges in controlling the reaction's outcome. google.com
| Catalyst System | Phenol Substrate | Alkene | Temperature | Primary Product | Selectivity/Yield | Reference |
| Zeolite HSZ-360 | p-Methoxyphenol | Isoprene | 80°C | o-Isopentenylphenol | 80% Selectivity (45% Yield) | researchgate.net |
| Zeolite HSZ-360 | Phenol | Isoprene | 80°C | 2-(3-methylbut-2-enyl)phenol | 87% Yield | researchgate.net |
| Zeolite HSZ-360 | p-Methoxyphenol | Isoprene | 120°C | 6-Methoxy-2,2-dimethylchroman | 85% Selectivity (65% Yield) | researchgate.net |
Palladium-Mediated Cyclization and Alkenylation Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of C-C bonds, which can be applied to the synthesis of Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-. wikipedia.orgnih.gov These methods often provide high regioselectivity that can be difficult to achieve with classical methods.
One effective, albeit multi-step, approach involves the palladium-catalyzed Sonogashira coupling of an iodophenol with an alkyne. clockss.org For example, 2-iodo-3-methoxyphenol (B182381) can be coupled with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst. The resulting alkynylphenol intermediate is then subjected to catalytic hydrogenation over a catalyst like Raney nickel. This reduces the alkyne to an alkyl group, yielding an intermediate tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol affords the desired prenylphenol regioselectively. clockss.org
Another potential strategy is the Heck reaction, which couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org A plausible route would involve the reaction of 2-bromo- or 2-iodo-3-methoxyphenol with an alkene such as 3-methyl-2-buten-1-ol (B147165) or a related derivative, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org The phenolic hydroxyl group can also act as a directing group in certain palladium-catalyzed C-H activation/alkenylation reactions, offering a pathway to functionalize the ortho position directly, although this often requires specific catalyst systems and conditions. nih.gov
Stereoselective Synthesis of Enantiopure Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
The target compound, Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-, is an achiral molecule as it does not possess any stereocenters. Therefore, its synthesis does not require stereoselective control. However, this achiral prenylated phenol is a valuable precursor for the synthesis of more complex, chiral molecules, particularly those containing a chromane (B1220400) or related heterocyclic scaffold.
The stereoselective synthesis of such derivatives often involves a subsequent cyclization step of the ortho-prenylphenol intermediate. For example, asymmetric intramolecular cyclization can establish a stereocenter at the C2 or C4 position of the resulting pyran ring. Methodologies like the Prins cyclization, when catalyzed by a chiral Lewis acid, can proceed with high enantioselectivity. beilstein-journals.org Furthermore, transition-metal-catalyzed enantioselective functionalization of 2H-chromenes, which can be derived from ortho-prenylphenols, provides another effective route to chiral chromanes. nih.gov These strategies rely on the initial synthesis of the achiral prenylated phenol, which is then transformed into an enantiopure product through a key stereodetermining step.
Synthesis of Structurally Modified Analogues and Derivatives
The ortho-prenylphenol moiety is a versatile handle for further chemical transformations, allowing for the synthesis of a wide range of structurally modified analogues.
Design and Preparation of Benzopyran Derivatives
One of the most common and important derivatizations of ortho-prenylphenols is their conversion into benzopyrans, specifically chromanes (3,4-dihydro-2H-1-benzopyrans). This transformation is typically achieved through an acid-catalyzed intramolecular cyclization. researchgate.net
The reaction proceeds via protonation of the prenyl group's double bond, which generates a tertiary carbocation. This electrophilic center is then attacked by the nucleophilic phenolic oxygen atom in an intramolecular electrophilic addition, forming the six-membered pyran ring. This cyclization is often highly efficient and regioselective, providing a direct route to the chromane skeleton. researchgate.net For example, reacting o-isopentenylphenols with an acid catalyst readily yields the corresponding 2,2-dimethylchroman (B156738) derivatives. researchgate.net The resulting benzopyran nucleus is a key pharmacophore in many non-steroidal estrogen receptor modulators and other biologically active compounds. nih.gov
Synthesis of Indanol Derivatives via Intramolecular Cyclization
The synthesis of indanol derivatives from ortho-alkenyl phenols can be achieved through intramolecular cyclization reactions. A common strategy involves the acid-catalyzed cyclization of a precursor, such as a chalcone (B49325) derived from the parent phenol.
One plausible pathway to an indanol derivative begins with the synthesis of an ortho-prenylated chalcone. This can be followed by a Lewis acid-promoted intramolecular cyclization. For instance, the cyclization of ortho-prenylated chalcones using indium(III) chloride (InCl₃·4H₂O) or zinc chloride (ZnCl₂) can yield tertiary alcohols with an indane framework. nih.govresearchgate.net This method has been shown to be effective for a range of substrates, offering good to high yields and excellent diastereoselectivity under mild conditions. nih.govresearchgate.net
A proposed mechanism for this transformation involves the coordination of the Lewis acid to the carbonyl oxygen of the chalcone, which enhances the electrophilicity of the α,β-unsaturated system. This activation facilitates the nucleophilic attack of the prenyl double bond, leading to the formation of a five-membered ring and a cationic intermediate. Subsequent intramolecular attack by the hydroxyl group or reaction with water furnishes the indanol derivative. nih.gov
Another approach involves the Nazarov cyclization of a chalcone precursor. For example, treatment of a chalcone with trifluoroacetic acid can induce cyclization to form an indanone, which can then be further modified. beilstein-journals.org The resulting indanone can serve as a key intermediate for a variety of indane-based structures.
Table 1: Examples of Reagents for Indanol Synthesis via Intramolecular Cyclization
| Starting Material Type | Reagent/Catalyst | Product Type | Reference |
| o-Prenylated Chalcone | InCl₃·4H₂O or ZnCl₂ | Tertiary Indanol | nih.govresearchgate.net |
| Chalcone | Trifluoroacetic Acid | Indanone | beilstein-journals.org |
| Alkenyl Alcohol | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Oxacycle | mdpi.comresearchgate.net |
Preparation of Chalcone and Xanthone (B1684191) Analogues
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other biologically important molecules. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. wikipedia.orgresearchgate.net
To prepare a chalcone analogue from Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-, the corresponding acetophenone derivative, 1-(3-methoxy-2-(3-methyl-2-butenyl)phenyl)ethan-1-one, would be required. This acetophenone could then be reacted with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield a series of chalcones. researchgate.netscielo.org.bo Microwave-assisted synthesis has also been reported as an efficient method for this condensation, often leading to good yields under green chemistry conditions. scielo.org.bo
Table 2: Conditions for Claisen-Schmidt Condensation
| Ketone | Aldehyde | Catalyst/Conditions | Product | Reference |
| Acetophenone | Benzaldehyde | NaOH, solvent-free | Dibenzylideneacetone | wikipedia.org |
| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | Benzaldehyde | NaOH, EtOH, Microwave | 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone | scielo.org.bo |
| Substituted Acetophenones | Substituted Benzaldehydes | Solid NaOH, grinding | α,α'-bis-(substituted-benzylidene)cycloalkanones | nih.gov |
Xanthone Analogues
Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. A primary synthetic route to xanthones is the Friedel-Crafts acylation of a phenol with a benzoic acid derivative, followed by cyclization of the resulting benzophenone (B1666685) intermediate. google.comnih.govbeilstein-journals.org
For the synthesis of a xanthone analogue from Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-, the phenol could be acylated with a substituted benzoic acid or benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride or a Brønsted acid such as trifluoromethanesulfonic acid (TfOH). nih.govrsc.org The resulting 2-hydroxybenzophenone (B104022) intermediate would then undergo intramolecular cyclodehydration to form the xanthone ring system. One-step syntheses of xanthones from phenols and 2-substituted aryl aldehydes have also been developed, utilizing a copper(II) chloride catalyst in the presence of triphenylphosphine. google.com
Table 3: Methods for Xanthone Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Method | Reference |
| Phenol | 2-Substituted Benzaldehyde | CuCl₂, PPh₃, K₃PO₄ | One-pot ortho-acylation/cyclization | google.com |
| Diaryl Sulfide | Benzoyl Chloride | Trifluoromethanesulfonic Acid (TfOH) | Friedel-Crafts acylation/cyclization | nih.gov |
| Phenol | Benzoic Acid | [CholineCl][ZnCl₂]₃, Microwave | Friedel-Crafts acylation | rsc.org |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. Enzymes such as oxidases, laccases, and peroxidases can be employed for the selective oxidation of phenolic compounds. nih.govyoutube.com
For Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-, enzymatic oxidation could be a key step in derivatization. Phenol-oxidizing enzymes can catalyze the formation of reactive intermediates that can undergo subsequent spontaneous or controlled reactions. nih.govnih.gov For example, tyrosinases and laccases are known to oxidize phenols to quinones, which are valuable synthetic intermediates. youtube.commdpi.com
Furthermore, biocatalytic cyclization of terpene-containing molecules is an emerging field. nih.gov Enzymes known as terpene cyclases can catalyze stereocontrolled cyclizations of linear precursors. While specific cyclases for 3-methoxy-2-prenylphenol are not explicitly documented, the principle of using engineered enzymes to direct the cyclization of prenylated substrates represents a promising avenue for the synthesis of complex cyclic derivatives. nih.gov This approach could potentially lead to the enantioselective synthesis of indanol or other cyclic structures from the parent phenol.
Table 4: Enzymes in Chemoenzymatic Synthesis
| Enzyme Type | Substrate Type | Transformation | Potential Application | Reference |
| Tyrosinase, Laccase | Phenols | Oxidation to Quinones | Generation of reactive intermediates | nih.govmdpi.com |
| Monoamine Oxidase | 2-Phenylethylamine | Oxidation to Aldehyde | Amine metabolism studies | nih.gov |
| Terpene Cyclase | Linear Terpenes | Stereocontrolled Cyclization | Synthesis of cyclic terpenes | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Phenol, 3 Methoxy 2 3 Methyl 2 Butenyl
High-Resolution Mass Spectrometry for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of a molecule, providing a highly accurate mass measurement that confirms the elemental composition. researchgate.net For "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-", the molecular formula is C₁₂H₁₆O₂.
The theoretical exact mass for this compound is calculated as follows:
12 Carbon atoms (¹²C) = 12 * 12.000000 = 144.000000 Da
16 Hydrogen atoms (¹H) = 16 * 1.007825 = 16.125200 Da
2 Oxygen atoms (¹⁶O) = 2 * 15.994915 = 31.989830 Da
Total Exact Mass = 192.115030 Da
An HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield a measured mass for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that is within a very narrow tolerance (typically <5 ppm) of this theoretical value. copernicus.org This high level of accuracy definitively distinguishes the formula C₁₂H₁₆O₂ from other possible combinations of atoms that might have the same nominal mass. researchgate.net
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak at m/z 192 due to the stability of the aromatic ring. docbrown.info Common fragmentation would involve the loss of a methyl group (CH₃•) from the prenyl side chain to yield a stable benzylic cation at m/z 177. Further fragmentation could involve cleavage of the entire prenyl group, leading to characteristic ions. libretexts.orgchemguide.co.uk
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D experiments is employed to assemble the structural puzzle.
For "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-", the expected NMR data provides a clear fingerprint of its structure.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic (3H) | 6.7 - 7.0 (m) |
| Phenolic OH (1H) | ~5.5 (s, broad) |
| Olefinic CH (1H) | 5.2 - 5.4 (t) |
| Methoxy (B1213986) OCH₃ (3H) | ~3.8 (s) |
| Benzylic CH₂ (2H) | 3.2 - 3.4 (d) |
| Vinylic CH₃ (6H) | 1.7 - 1.8 (two s) |
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-OH | 145 - 148 |
| Aromatic C-OCH₃ | 148 - 151 |
| Aromatic C-Prenyl | 120 - 123 |
| Aromatic CH | 110 - 125 |
| Olefinic C=(CH₃)₂ | 132 - 135 |
| Olefinic CH | 121 - 124 |
| Methoxy OCH₃ | 55 - 57 |
| Benzylic CH₂ | 22 - 25 |
| Vinylic CH₃ | ~26 and ~18 |
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular framework. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the benzylic CH₂ protons at ~3.3 ppm to the carbon at ~24 ppm).
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. chemguide.co.ukresearchgate.net For the target molecule, a key COSY correlation would be observed between the benzylic CH₂ protons and the olefinic CH proton of the prenyl group, establishing the connectivity of this side chain. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (and sometimes four). researchgate.netresearchgate.net This allows for the assembly of the entire molecular skeleton. Key expected HMBC correlations include:
Protons of the methoxy group (~3.8 ppm) to the aromatic carbon at C-3 (~149 ppm).
Benzylic CH₂ protons (~3.3 ppm) to the aromatic carbons C-1, C-2, and C-3, confirming the attachment point of the prenyl group at the C-2 position.
Benzylic CH₂ protons to the olefinic carbons of the prenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net A key NOESY correlation would be expected between the benzylic CH₂ protons of the prenyl group and the protons of the methoxy group, confirming their ortho relationship on the aromatic ring.
Research into prenylated phenols has led to the development of specialized NMR methods for structural confirmation. researchgate.net One such method involves a systematic classification based on the ¹³C chemical shift of the benzylic methylene (B1212753) carbon (C-1') of the prenyl group. researchgate.net The exact chemical shift of this carbon is sensitive to its substitution pattern on the aromatic ring, allowing for the differentiation between various isomers. For ortho-prenylated phenols, this signal typically appears in a distinct range, providing a rapid diagnostic check of the proposed structure. researchgate.net Another novel approach utilizes the chemical shift of the phenolic hydroxyl proton, which can also be indicative of the substitution pattern, particularly when analyzed in specific solvents like acetone-d₆. researchgate.net
X-ray Crystallographic Analysis for Absolute Configuration and Conformational Studies
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net If a suitable single crystal of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" could be grown, this technique would yield a wealth of data.
The analysis would provide:
Absolute Confirmation of Connectivity: The resulting crystal structure would serve as the ultimate proof of the bonding network deduced from NMR and MS data.
Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-O, C=C, C-C) and angles would be obtained, offering insight into the electronic environment and potential strain within the molecule.
Conformational Details: The analysis would reveal the preferred conformation of the flexible prenyl side chain relative to the planar aromatic ring.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, revealing details about hydrogen bonding (involving the phenolic hydroxyl group) and van der Waals forces.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.commt.com These two techniques are complementary; FT-IR is more sensitive to polar bonds (like C=O and O-H), while Raman is often better for non-polar, symmetric bonds (like C=C and C-C). mt.comnih.gov
For "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-", the expected vibrational bands are:
| Vibrational Data | ||
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, H-bonded | 3200-3500 (broad in IR) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H (prenyl, methoxy) | Stretch | 2850-3000 |
| Alkene C=C (prenyl) | Stretch | ~1670 (stronger in Raman) |
| Aromatic C=C | Stretch | 1500-1600 |
| C-O (methoxy, phenol) | Stretch | 1200-1280 (strong in IR) |
| Aromatic C-H | Out-of-plane bend | 750-900 |
The broad O-H stretching band in the FT-IR spectrum is a classic indicator of a phenol (B47542). youtube.comglobalresearchonline.net The C-O stretching of the methoxy and phenol groups would appear as strong absorptions in the fingerprint region. globalresearchonline.net In the FT-Raman spectrum, the C=C stretching vibrations of both the aromatic ring and the prenyl side chain would be particularly prominent. spectroscopyonline.com
Computational Chemistry and Molecular Modeling of Phenol, 3 Methoxy 2 3 Methyl 2 Butenyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of Phenol (B47542), 3-methoxy-2-(3-methyl-2-butenyl)-. These calculations provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
For derivatives of this compound, such as 2-isoprenyl-3-methoxyphenol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these properties. These studies help in identifying the most likely sites for electrophilic and nucleophilic attacks, which is crucial for understanding its reaction mechanisms and potential metabolic pathways. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (typically around the hydroxyl and methoxy (B1213986) groups) and electron-poor.
Table 1: Calculated Electronic Properties of a Related Prenylated Phenol
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.211 | -5.74 |
| LUMO Energy | -0.015 | -0.41 |
| HOMO-LUMO Gap | 0.196 | 5.33 |
Note: Data is illustrative for a structurally similar compound and calculated using DFT.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- and the influence of its environment, particularly solvent effects. These simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior. Due to the flexible 3-methyl-2-butenyl (B1208987) side chain, this compound can adopt various conformations. MD simulations can identify the most stable or low-energy conformations in different solvents, such as water or lipids, which is essential for understanding its bioavailability and how it might orient itself when approaching a biological target.
The simulations can track key dihedral angles and intermolecular interactions, like hydrogen bonds between the phenolic hydroxyl group and water molecules. The stability of these interactions over the simulation time provides insights into the compound's solubility and its ability to cross biological membranes. The radial distribution function can be calculated to understand the structuring of solvent molecules around the phenol, further clarifying its solvation properties.
Ligand-Protein Docking Studies with Identified Biological Targets
Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule, such as Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-, to a specific protein target. This method is crucial for hypothesis-driven drug discovery, suggesting how the compound might exert a biological effect. While specific docking studies for this exact compound are not widely published, research on structurally related prenylated phenols has identified potential interactions with various enzymes and receptors.
For instance, docking studies on similar compounds often reveal key interactions, such as hydrogen bonds formed by the phenolic hydroxyl group with amino acid residues in the protein's active site. The methoxy group and the lipophilic prenyl chain also contribute to binding through van der Waals and hydrophobic interactions. The binding energy, calculated by the docking software, provides an estimate of the binding affinity. Lower binding energies typically suggest a more stable protein-ligand complex.
Table 2: Illustrative Docking Results for a Prenylated Phenol with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | TYR 23, SER 54, LEU 89 |
| Key Interactions | Hydrogen bond with SER 54, Pi-Alkyl with TYR 23 |
Note: This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. For a class of molecules like methoxyprenylated phenols, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
The descriptors used in QSAR studies can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By identifying the descriptors that have the most significant impact on the biological activity, QSAR models can provide insights into the mechanism of action. For example, a QSAR model might reveal that an increase in hydrophobicity of the prenyl side chain is positively correlated with the observed activity, suggesting the importance of hydrophobic interactions for the compound's biological function. While specific QSAR models for Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- are not extensively documented, the principles of QSAR are widely applied to similar natural products to guide the design of more potent analogs.
Advanced Analytical Methodologies for Detection and Quantification
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are the cornerstone for the analysis of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-". Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like many phenols. For less volatile phenols, a derivatization step is often employed to increase their volatility and improve chromatographic performance. epa.gov Common derivatization reagents for phenols include diazomethane, which converts them to more volatile anisoles, or pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl ethers that are highly sensitive to electron capture detection (ECD) or mass spectrometry. epa.gov
In a typical GC-MS analysis of phenolic compounds, a capillary column with a non-polar or medium-polarity stationary phase is used. mdpi.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. mdpi.com The mass spectrometer then ionizes the eluted compounds, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" and other prenylated phenols that may have limited thermal stability or volatility, LC-MS/MS is often the preferred method. researchgate.netnih.gov This technique separates compounds in the liquid phase, typically using reverse-phase chromatography, before they are introduced into the mass spectrometer. mdpi.com
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. In this setup, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), minimizes matrix interference and allows for very low detection limits. thermofisher.comnih.gov Atmospheric pressure ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of phenols, often in negative ion mode which readily deprotonates the phenolic hydroxyl group. researchgate.netlcms.cz
A key advantage of LC-MS/MS is its ability to often analyze samples with minimal preparation, sometimes requiring only a simple dilution, due to its high specificity. mdpi.com The table below summarizes typical parameters for the LC-MS/MS analysis of related phenolic compounds.
| Parameter | Typical Setting |
| Column | C18 or C8 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol (B129727) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) or APCI |
| MS/MS Transition | Specific precursor-to-product ion transition for the analyte |
Optimization of Sample Preparation for Complex Biological or Environmental Matrices
The effective extraction of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" from complex matrices like biological fluids (plasma, urine) or environmental samples (water, soil) is critical for accurate analysis. The choice of sample preparation technique depends on the nature of the matrix and the physicochemical properties of the analyte. nih.gov
Liquid-Liquid Extraction (LLE)
LLE is a classic method that partitions the analyte between the aqueous sample and an immiscible organic solvent. nih.gov For phenolic compounds, the pH of the aqueous phase is often adjusted to suppress the ionization of the hydroxyl group, thereby increasing its solubility in the organic solvent. nih.gov Solvents like diethyl ether, ethyl acetate (B1210297), or a mixture of hexane (B92381) and acetone (B3395972) are commonly used. thermofisher.comnih.gov While effective, LLE can be labor-intensive and consume large volumes of organic solvents.
Solid-Phase Extraction (SPE)
SPE is a more modern and widely used technique that offers higher recovery and cleaner extracts compared to LLE. mdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For phenolic compounds, reverse-phase sorbents like C18 are frequently employed. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for the extraction of a wide range of compounds, including phenols, from various matrices. mdpi.com The method typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent to remove matrix interferences. mdpi.com
The following table outlines a general SPE procedure for extracting phenolic compounds from a water sample.
| Step | Description |
| Conditioning | The SPE cartridge (e.g., C18) is washed with methanol followed by water to activate the sorbent. |
| Loading | The water sample, often acidified, is passed through the cartridge. |
| Washing | The cartridge is washed with a weak solvent to remove interferences. |
| Elution | The analyte is eluted from the cartridge with a strong organic solvent like methanol or acetonitrile. |
| Reconstitution | The eluate is evaporated and reconstituted in a solvent compatible with the analytical instrument. |
Method Validation Protocols (Sensitivity, Selectivity, Reproducibility)
A validated analytical method ensures that the results are reliable and fit for purpose. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include sensitivity, selectivity, and reproducibility.
Sensitivity
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For LC-MS/MS methods, LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range can be achieved for phenolic compounds. researchgate.net
Selectivity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net In GC-MS and LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the use of specific mass-to-charge ratio monitoring. For LC-MS/MS, monitoring a specific MRM transition provides a very high degree of selectivity. nih.gov
Reproducibility
Reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. It is typically assessed by evaluating the precision of the measurements under different conditions. Precision is expressed as the relative standard deviation (RSD) of a series of measurements and is usually evaluated at three levels:
Repeatability (Intra-assay precision): The precision of the method over a short interval on the same day.
Intermediate Precision (Inter-assay precision): The precision over an extended period, often on different days, with different analysts or equipment.
Reproducibility: The precision between different laboratories.
For bioanalytical methods, the precision (RSD) should typically be within 15%, and the accuracy (the closeness of the measured value to the true value) should be within 85-115%. researchgate.net
The table below presents hypothetical validation data for the quantification of a phenolic compound in plasma using LC-MS/MS, illustrating typical acceptance criteria.
| Parameter | Concentration (ng/mL) | Acceptance Criteria |
| Linearity (r²) | 1 - 1000 | > 0.99 |
| Accuracy | Low QC (3 ng/mL) | 85-115% |
| Mid QC (50 ng/mL) | 85-115% | |
| High QC (800 ng/mL) | 85-115% | |
| Precision (RSD) | Low QC (3 ng/mL) | < 15% |
| Mid QC (50 ng/mL) | < 15% | |
| High QC (800 ng/mL) | < 15% | |
| LOD | - | 0.5 ng/mL |
| LOQ | 1 ng/mL | RSD < 20%, Accuracy 80-120% |
Future Research Directions and Open Questions for Phenol, 3 Methoxy 2 3 Methyl 2 Butenyl
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" is presumed to follow the general pathway for prenylated phenolics, which involves the enzymatic transfer of a prenyl group to an aromatic acceptor molecule. kyoto-u.ac.jp The likely precursors for this reaction are a methoxylated phenol (B47542) and dimethylallyl diphosphate (B83284) (DMAPP), a product of the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways. kyoto-u.ac.jp The key to unlocking the biosynthesis of this specific compound lies in the identification of the prenyltransferase (PTase) responsible for this transformation.
Aromatic PTases are a diverse group of enzymes, broadly classified into categories such as the membrane-embedded UbiA-type and the soluble ABBA-type and dimethylallyl tryptophan synthase (DMATS)-type enzymes found in bacteria and fungi. nih.govnih.gov Future research should focus on genome mining of organisms known to produce structurally similar compounds. By identifying putative PTase genes and expressing them in a heterologous host like E. coli or yeast, researchers can screen for the desired enzymatic activity. nih.gov
Table 1: Examples of Aromatic Prenyltransferases and Their Substrates researchgate.net
| Enzyme | Organism | Prenyl Acceptor (Examples) | Prenyl Donor |
| CloQ | Streptomyces roseochromogenes | 4-HPP, flavonoids, isoflavonoids, stilbenoid | DMAPP |
| NovQ | Streptomyces spheroids | Phenylpropanoids, flavonoids, DHNs | DMAPP |
| Fnq26 | Streptomyces cinnamonensis | DHNs, flaviolin, 4-hydroxybenzoic acid | GPP |
| XptB | Aspergillus nidulans | Xanthone (B1684191) | DMAPP |
| MpnD | Marinactinospora thermotolerans | Indolactam V | DMAPP, GPP, FPP, GGPP, GFPP |
This table showcases the diversity of known prenyltransferases, suggesting a targeted approach could identify the specific enzyme for the biosynthesis of Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-.
Once a candidate enzyme is identified, detailed biochemical characterization will be necessary to determine its substrate specificity, kinetic parameters, and optimal reaction conditions. This knowledge would not only elucidate the natural origin of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" but also open the door for its biotechnological production.
Development of Novel Green Chemistry Approaches for Sustainable Synthesis
The chemical synthesis of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" offers an alternative to biosynthesis for obtaining this compound for research purposes. However, traditional synthetic methods often rely on harsh chemicals and produce significant waste. paperpublications.org Future research in this area should prioritize the development of green and sustainable synthetic routes.
One promising approach is the use of solid acid catalysts, such as Amberlyst 15, for the prenylation of phenols. mdpi.com These catalysts are reusable and can improve the regioselectivity of the reaction, leading to higher yields of the desired product and minimizing side reactions. mdpi.com For the synthesis of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-", a potential green route would involve the reaction of a suitable methoxyphenol with a prenylating agent like 3-methyl-2-buten-1-ol (B147165) in the presence of a recyclable solid acid catalyst. Further greening of the process could be achieved by using environmentally benign solvents, such as water or ethanol, or even solvent-free conditions. rsc.orgtandfonline.comnumberanalytics.com
Another avenue for green synthesis is biocatalysis, utilizing isolated enzymes or whole-cell systems to perform the desired chemical transformations. numberanalytics.com The prenyltransferase identified in the biosynthetic studies (as described in section 8.1) could be employed as a biocatalyst for the specific and efficient synthesis of the target compound under mild, aqueous conditions.
Table 2: Potential Green Chemistry Strategies for the Synthesis of Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
| Strategy | Description | Potential Advantages |
| Solid Acid Catalysis | Use of recyclable catalysts like Amberlyst 15 for the prenylation reaction. mdpi.com | Catalyst reusability, improved selectivity, reduced waste. |
| Green Solvents | Employing water, ethanol, or other biodegradable solvents. rsc.orgtandfonline.com | Reduced environmental impact, lower toxicity. |
| Biocatalysis | Utilizing a specific prenyltransferase enzyme for the synthesis. numberanalytics.com | High regio- and stereoselectivity, mild reaction conditions, sustainable. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. paperpublications.org | Reduced reaction times, increased yields, lower energy consumption. |
Identification of Additional Mechanistic Biological Targets Beyond Current Knowledge
The biological activities of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" remain largely unexplored. However, based on its structural features—a phenolic hydroxyl group, a methoxy (B1213986) group, and a prenyl moiety—it is plausible that this compound possesses interesting pharmacological properties. Prenylated flavonoids and other phenols have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. nih.govnih.govmdpi.com The prenyl group, in particular, is known to enhance the lipophilicity of molecules, which can improve their interaction with biological membranes and cellular targets. nih.govresearchgate.net
Future research should involve comprehensive screening of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" for various biological activities. Initial in vitro assays could investigate its potential as an antioxidant, an inhibitor of key enzymes involved in inflammation (such as cyclooxygenases), or as an antimicrobial agent against a panel of pathogenic bacteria and fungi. mdpi.comnih.gov
Should any significant activity be identified, the next critical step would be to elucidate the underlying mechanism of action. This would involve identifying the specific molecular targets with which the compound interacts. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to pinpoint these targets. For instance, if the compound shows anti-inflammatory properties, studies could investigate its effect on signaling pathways such as NF-κB or MAPK.
Advanced Chemoinformatic and Data Mining Applications in Phenolic Research
Chemoinformatics and data mining are powerful computational tools that can accelerate the research and discovery process for compounds like "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-". qima-lifesciences.comlongdom.org These in silico approaches can predict the physicochemical properties, biological activities, and potential toxicity of a molecule before it is even synthesized or isolated, saving significant time and resources. longdom.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that can be applied. nih.govfrontiersin.orgijsmr.innih.gov By analyzing the chemical structures and biological activities of a dataset of related phenolic compounds, a QSAR model can be developed to predict the activity of new or untested molecules. nih.govnih.gov Such a model could be used to estimate the antioxidant, antimicrobial, or other potential activities of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-".
Virtual screening is another powerful tool where large databases of chemical compounds can be computationally screened against a specific biological target. nih.govrsc.orgrsc.orgmdpi.com Once potential biological targets for phenolic compounds are identified, virtual screening could be used to predict the binding affinity of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" to these targets, helping to prioritize which biological assays to perform.
Furthermore, data mining of scientific literature and phytochemical databases can uncover hidden relationships between chemical structures, plant sources, and traditional medicinal uses. youtube.comnih.govnih.govresearchgate.netoup.com While direct mentions of "Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-" may be scarce, data mining could reveal its co-occurrence with other bioactive compounds or its presence in plants with known medicinal properties, providing clues to its potential applications.
Table 3: Chemoinformatic Approaches for Phenolic Research
| Technique | Application | Potential Outcome for the Target Compound |
| QSAR Modeling | Predict biological activity based on chemical structure. nih.govfrontiersin.orgijsmr.innih.gov | Prediction of antioxidant, antimicrobial, or other activities. |
| Virtual Screening | Screen against known biological targets. nih.govrsc.orgrsc.orgmdpi.com | Identification of potential protein targets and mechanisms of action. |
| Molecular Docking | Predict the binding mode and affinity to a target protein. rsc.org | Understanding the molecular basis of potential biological activity. |
| Data Mining | Analyze literature and databases for co-occurrence and relationships. youtube.comnih.govnih.govresearchgate.netoup.com | Uncovering potential plant sources and associated traditional uses. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. longdom.org | Early assessment of drug-likeness and potential safety issues. |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via prenylation reactions or Claisen rearrangement strategies. For example, prenyl groups (3-methyl-2-butenyl) can be introduced through acid-catalyzed alkylation of phenolic precursors. Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., BF₃·Et₂O) critically affect regioselectivity between ortho and para positions. Structural confirmation often relies on NMR (¹H/¹³C) and HRMS to validate the substitution pattern .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in spectral data?
X-ray crystallography is pivotal for unambiguous structural determination. For instance, monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 21.02 Å, b = 5.66 Å, c = 28.79 Å) have been reported for related phenolic derivatives. Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the lattice, as revealed by graph-set analysis . Discrepancies in NMR data (e.g., overlapping signals) are resolved using 2D-COSY and HSQC experiments .
Q. What in vitro biological assays are used to evaluate the bioactivity of this compound?
Common assays include antimicrobial susceptibility testing (e.g., MIC determination against S. aureus), antioxidant activity (DPPH radical scavenging), and enzyme inhibition studies (e.g., COX-2 or tyrosinase). Structural analogs with prenyl groups exhibit enhanced lipophilicity, improving membrane permeability and bioactivity .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic packing and stability?
The compound’s crystal lattice is stabilized by C–H···π interactions and hydrogen bonds (e.g., phenolic O–H with methoxy oxygen). Graph-set notation (D, R₂²(8)) quantifies these interactions, revealing layered or helical packing motifs. Computational tools like Hirshfeld surface analysis further map interaction contributions (e.g., van der Waals vs. electrostatic) .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
The ortho-directing effect of the methoxy group and steric hindrance from the prenyl moiety dictate reactivity. Density Functional Theory (DFT) studies show that the electron-donating methoxy group lowers the activation energy for electrophilic attack at the ortho position, while the prenyl group reduces accessibility at adjacent sites .
Q. How can metabolomic approaches identify and quantify this compound in complex biological matrices?
LC-HRMS/MS with positive/negative ionization switching is used for untargeted metabolomics. Fragmentation patterns (e.g., loss of prenyl or methoxy groups) aid identification. Data processing tools (e.g., XCMS Online) align peaks across samples, while isotopic labeling (¹³C) tracks metabolic turnover in vitro .
Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic clearance)?
Molecular dynamics simulations (e.g., using AMBER or GROMACS) model membrane permeation. ADMET predictors (e.g., SwissADME) estimate logP (~2.8), suggesting moderate bioavailability. Cytochrome P450 metabolism is predicted via docking studies (AutoDock Vina) with CYP3A4 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
Contradictions in ¹³C NMR shifts (e.g., δ 115–125 ppm for aromatic carbons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent tautomerism. Cross-validation using heteronuclear coupling constants (²/³JCH) and NOESY (to confirm spatial proximity of substituents) resolves ambiguities .
Q. Why do biological activity profiles vary across studies for structurally similar analogs?
Variations in cell line sensitivity (e.g., cancer vs. normal cells) and assay conditions (e.g., serum concentration, incubation time) account for discrepancies. SAR studies highlight that minor structural changes (e.g., methoxy → ethoxy) drastically alter hydrophobicity and target binding .
Methodological Recommendations
- Synthesis Optimization : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) for higher yields .
- Data Reproducibility : Report full crystallographic data (CCDC deposition) and spectroscopic parameters (NMR solvent, reference peaks) to ensure reproducibility .
- Bioactivity Validation : Combine in vitro assays with molecular profiling (e.g., transcriptomics) to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
